Methyl 2-(benzoylamino)-3-oxobutanoate

Description

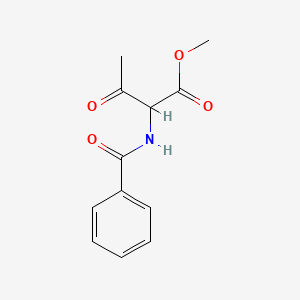

Methyl 2-(benzoylamino)-3-oxobutanoate (CAS: 124044-11-7) is an ester derivative of butanoic acid with a benzoylamino substituent at the C2 position and a ketone group at C2. Its molecular formula is C₁₃H₁₅NO₄, and it is structurally characterized by the presence of a methyl ester, a benzoyl-protected amine, and a β-keto group. This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for the preparation of imidazoles, oxazoloquinolines, and fluoroquinolone antibiotics .

Synthesis typically involves condensation reactions between methyl 2-benzoylamino-3-oxobutanoate and aromatic amines under acidic conditions (e.g., using p-toluenesulfonic acid or polyphosphoric acid) to form enamine intermediates . The compound’s reactivity is attributed to the electron-withdrawing ketone and ester groups, which facilitate nucleophilic substitutions and cyclizations.

Properties

IUPAC Name |

methyl 2-benzamido-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLTXEVQQJCKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297856 | |

| Record name | methyl 2-(benzoylamino)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77320-41-3 | |

| Record name | NSC118631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(benzoylamino)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(benzoylamino)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Another method involves the condensation of methyl acetoacetate with benzamide in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction typically requires refluxing the reactants in an appropriate solvent, such as toluene, for several hours.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as those described above but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol, yielding hydroxy derivatives.

Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzoylamino)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-(benzoylamino)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The keto group can also participate in various chemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

a. (Z)-Methyl 2-((3,5-difluorophenylamino)methylene)-3-oxobutanoate

- Structure: Features a difluorophenylamino substituent instead of benzoylamino.

- Properties : Exhibits stronger intermolecular hydrogen bonding due to fluorine’s electronegativity, as confirmed by solid-state DFT studies .

- Applications: Serves as a precursor for mono-/polyfluorinated quinolones, enhancing antibacterial activity compared to non-fluorinated analogs .

b. Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate

- Structure: Replaces the benzoylamino group with a sulfonamido moiety and uses an ethyl ester.

- Properties: Demonstrates keto-enol tautomerism (3:7 ratio in solution), confirmed by ¹H NMR .

- Reactivity: The sulfonamide group increases acidity at the α-carbon, favoring enolate formation.

c. Methyl 2-(dimethylaminomethylidene)-3-oxobutanoate

- Structure: Contains a dimethylaminomethylidene group instead of benzoylamino.

- Applications : Acts as a versatile intermediate for synthesizing heterocycles like pyridines due to its conjugated enamine system .

Pharmacologically Relevant Analogs

Physicochemical and Reactivity Differences

- Lipophilicity: this compound has moderate lipophilicity (logP ≈ 1.5), whereas sulfonamido analogs (e.g., ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate) exhibit higher water solubility due to polar sulfonyl groups .

- Tautomerism: β-Keto esters like ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate show significant enol content (up to 70% in solution), while the benzoylamino derivative predominantly exists in the keto form .

- Antimicrobial Efficacy: Benzoylamino-substituted quinolones display lower MIC values (0.5–2 μg/mL) against Gram-negative bacteria compared to methyl ester derivatives, highlighting the role of the benzoyl group in target binding .

Key Research Findings

- Synthetic Versatility: this compound’s enamine derivatives are pivotal in constructing fused heterocycles (e.g., oxazolo[4,5-c]quinolines) via PPA-mediated cyclizations .

- Biological Relevance: Analogous fluorinated derivatives (e.g., difluorophenylamino compounds) show 4–8× higher bactericidal activity than non-fluorinated counterparts .

- Stability Challenges : The compound’s β-keto ester moiety is prone to hydrolysis under basic conditions, necessitating careful handling during synthesis .

Biological Activity

Methyl 2-(benzoylamino)-3-oxobutanoate is an organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Properties:

- IUPAC Name: this compound

- Molecular Formula: C13H15NO4

- CAS Number: 77320-41-3

- Molecular Weight: 249.27 g/mol

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H15NO4 |

| CAS Number | 77320-41-3 |

| Molecular Weight | 249.27 g/mol |

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzoyl chloride with methyl acetoacetate under basic conditions. This method allows for the formation of the desired compound through acylation reactions, which can be optimized for yield and purity using techniques such as continuous flow reactors.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study indicated that it was effective against both Gram-positive and Gram-negative bacteria, with notable inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and colon cancer cells. The mechanism appears to involve apoptosis induction and modulation of specific metabolic pathways associated with cell growth. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound, suggesting its potential as an anticancer agent.

The biological effects of this compound are believed to stem from its interaction with molecular targets within cells:

- Enzyme Inhibition: The benzamide group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation: The compound may bind to specific receptors, altering cellular signaling pathways.

- Metabolite Release: Hydrolysis of the ester group can release active metabolites that exert biological effects.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The MIC was determined to be effective at concentrations as low as 50 µg/mL.

Anticancer Research

In a study focusing on cancer cell lines, this compound was shown to induce apoptosis in MCF-7 (breast cancer) cells. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds exhibiting biological activity. Below is a comparison table highlighting these similarities:

| Compound | Biological Activity |

|---|---|

| Methyl 2-(benzamidomethyl)-3-oxobutanoate | Similar antimicrobial properties |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Enhanced solubility but similar action |

| Methyl 2-(benzamidomethyl)-3-hydroxybutanoate | Potentially different metabolic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.